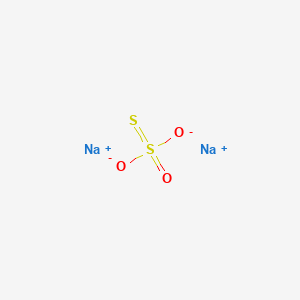

Sodium thiosulfate

Cat. No. B1681904

Key on ui cas rn:

7772-98-7

M. Wt: 137.14 g/mol

InChI Key: DHFRYQXXLLBRCD-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04241041

Procedure details

The concentrated sodium sulfite or sodium bisulfite solution can be mixed with an auxilary fuel containing carbon such as oil or sprayed into the smelter with the auxilary fuel such as gas, carbon, petroleum coke, wood, sawdust or pulverized coal fired separetely. A low ash fuel is preferred to avoid ash buildup problems. Initial burning and evaporation takes place in the oxidation section where the sodium sulfite is concentrated and secondary air is provided for fuel oxidation. Sodium sulfite and carbon particles drop to the bottom of the smelter and form a smelt bed. A limited amount of heated primary air is used in the bottom of the smelter for reduction burning to convert sodium sulfite or sodium sulfate to sodium sulfide and sodium carbonate. Some by-product sodium sulfate and sodium thiosulfate are produced and will circulate through the system. However, the smelting operation also reduces the sodium sulfate and sodium thiosulfate so no buildup is encountered in the system.

Name

sodium sulfate

Name

sodium thiosulfate

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Na+].[Na+].[S-2].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>>[S:7]([O-:11])([O-:10])(=[O:9])=[O:8].[Na+:5].[Na+:5].[S:1]([O-:4])([O-:3])(=[O:2])=[S:7].[Na+:5].[Na+:5] |f:0.1.2,3.4.5,6.7.8,9.10.11,12.13.14,15.16.17|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[S-2].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

sodium sulfate

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

sodium thiosulfate

|

|

Type

|

product

|

|

Smiles

|

S(=S)(=O)([O-])[O-].[Na+].[Na+]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |